1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals
Preparation Methods
The synthesis of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Attachment of the phenoxyethanone moiety: This step involves the reaction of the piperidine derivative with phenoxyethanone under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and selectivity towards its targets. The phenoxyethanone moiety can contribute to the overall pharmacokinetic properties of the compound .
Comparison with Similar Compounds
1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other piperidine derivatives.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-14(2)13-23(20,21)16-9-6-10-18(11-16)17(19)12-22-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRZSWKAYUXOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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